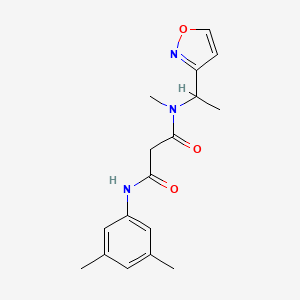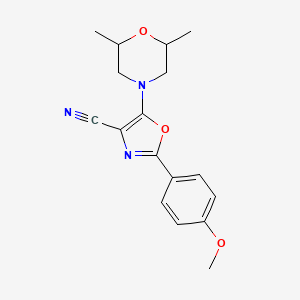![molecular formula C14H18N4 B4066654 5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine](/img/structure/B4066654.png)
5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine
Descripción general
Descripción
5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in biomedical research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One area of research involving 5-{3-[1-(dimethylamino)ethyl]phenyl}pyrimidin-2-amine is the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, compounds with the dimethylaminoethyl phenyl pyrimidin moiety have been synthesized for their potential applications in medicinal chemistry, including antibacterial and antiviral activities. These efforts highlight the compound's versatility as a building block in organic synthesis, contributing to the development of novel therapeutic agents (Patel & Chikhalia, 2006).
Fluorescent Probes for CO2 Detection
Another significant application is in the development of fluorescent probes for real-time monitoring of low carbon dioxide levels. Derivatives of this compound have been employed to create probes with aggregation-enhanced emission (AEE) features, offering a novel method for the selective, real-time, and quantitative detection of CO2. This application is particularly relevant for biological and medical applications, where accurate and timely monitoring of carbon dioxide levels is critical (Wang et al., 2015).
Anticancer Research
In the realm of anticancer research, derivatives of this compound have been synthesized and tested for their efficacy against cancer cell lines. For example, new pyrazolo[3,4-d]pyrimidin-4-one derivatives have been evaluated for their antitumor activity on human breast adenocarcinoma cells, with some compounds showing potent inhibitory activities. This research underscores the potential of these compounds in the development of new anticancer therapies (Abdellatif et al., 2014).
Propiedades
IUPAC Name |
5-[3-[1-(dimethylamino)ethyl]phenyl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-10(18(2)3)11-5-4-6-12(7-11)13-8-16-14(15)17-9-13/h4-10H,1-3H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPARNSQMHQSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=CN=C(N=C2)N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B4066581.png)
![1-sec-butyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B4066591.png)


![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4066617.png)
![4-(2-{[(1-adamantylamino)carbonyl]amino}ethyl)benzenesulfonamide](/img/structure/B4066628.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066639.png)
![1-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B4066647.png)
![2-[1-acetyl-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-methoxyphenyl acetate](/img/structure/B4066662.png)
![2-{5-[4-(4-fluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4066668.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4066675.png)
![N-[1-(methoxymethyl)propyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4066678.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}butanamide](/img/structure/B4066682.png)
![ethyl 6-(4-bromobenzoyl)-4,4,6-trimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B4066686.png)